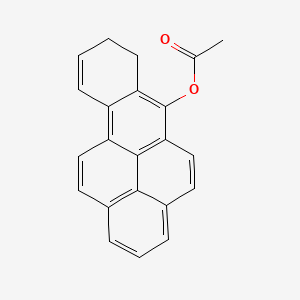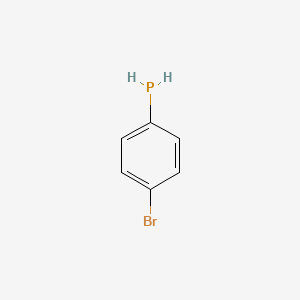
(4-Bromophenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)phosphane, also known as tristhis compound, is an organophosphorus compound with the chemical formula C18H12Br3P. It is characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is a white crystalline solid and is primarily used as a ligand in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)phosphane typically involves the reaction of phosphorus trichloride with 4-bromophenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+3C6H4BrMgBr→P(C6H4Br)3+3MgClBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or distillation under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromophenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: It forms stable complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Complexation: Transition metal salts like palladium chloride.
Major Products:
Phosphine oxides: Formed through oxidation.
Substituted phosphines: Formed through nucleophilic substitution.
Metal complexes: Formed through complexation with transition metals.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)phosphane primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The phosphorus atom donates electron density to the metal center, facilitating the activation of substrates and promoting chemical transformations. The bromine atoms can also participate in halogen bonding, influencing the reactivity and stability of the complexes.
Comparación Con Compuestos Similares
Triphenylphosphine (PPh3): Similar structure but without bromine atoms.
Tris(4-chlorophenyl)phosphane: Similar structure with chlorine instead of bromine.
Tris(4-methylphenyl)phosphane: Similar structure with methyl groups instead of bromine.
Uniqueness: (4-Bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in halogen bonding and influence the electronic properties of the compound. This makes it particularly useful in applications requiring specific electronic characteristics, such as in catalysis and material science[6][6].
Propiedades
IUPAC Name |
(4-bromophenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrP/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTZIXNVSFTTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633628 |
Source


|
| Record name | (4-Bromophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53772-55-7 |
Source


|
| Record name | (4-Bromophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
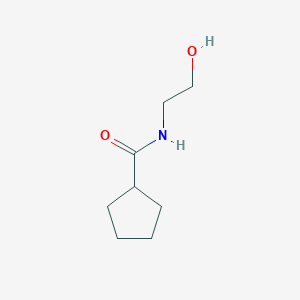

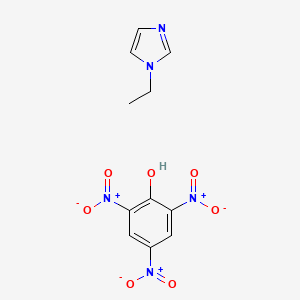

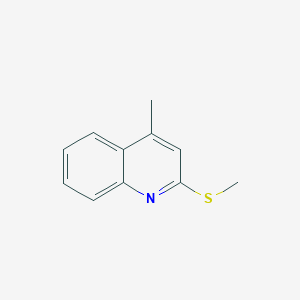
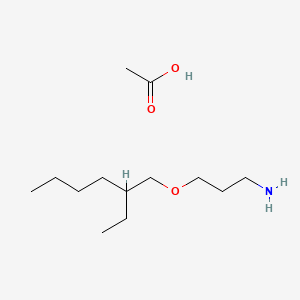
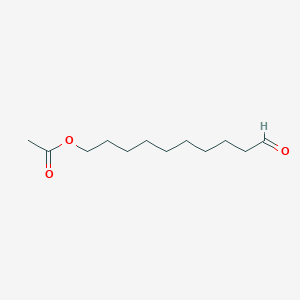
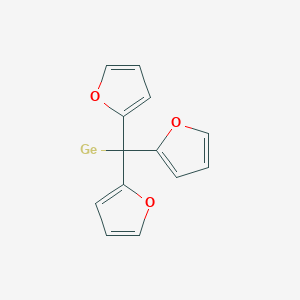
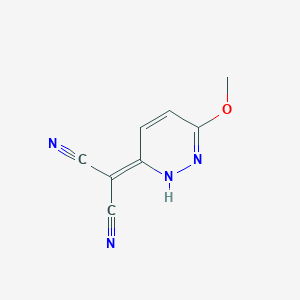
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

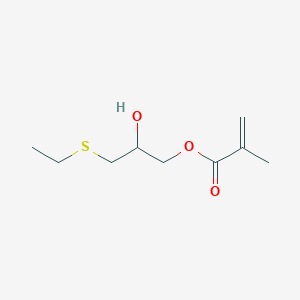
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
